2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBOCOXRXINQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
The general approach to synthesizing substituted quinoline-4-carbonyl chlorides involves several key steps:
Formation of the Quinoline Core: The Skraup synthesis is a common method, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The Pfitzinger reaction, which reacts isatin with a ketone in basic conditions, can also be used to form the quinoline core.
Introduction of Substituents: Electrophilic aromatic substitution can introduce aryl groups. For example, reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions yields 2-(4-bromophenyl)quinoline-4-carboxylic acid. Halogenation can introduce chlorine atoms, and methylation can introduce methyl groups at specific positions on the quinoline ring.
Conversion to Carbonyl Chloride: A carboxylic acid can be converted to a carbonyl chloride using thionyl chloride (SOCl$$_2$$. The reaction is typically conducted under reflux conditions, followed by cooling and removal of excess thionyl chloride.
Reaction Details
Here is a multistep synthesis based on the provided data:
Starting Materials : Begin with substituted aniline, glycerol, and appropriate reagents for introducing the 4-chlorophenyl and 8-methyl groups.
Skraup Synthesis (Formation of Quinoline Core) : Condense the substituted aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form the basic quinoline structure.
Introduction of 4-Chlorophenyl Group : Utilize electrophilic aromatic substitution or a Suzuki-type coupling reaction to introduce the 4-chlorophenyl group at the 2-position of the quinoline ring.
Methylation at the 8-Position : Introduce a methyl group at the 8-position through directed ortho-methylation using a suitable methylating agent.
Hydrolysis to Carboxylic Acid : Hydrolyze the ester to obtain the corresponding carboxylic acid.
Conversion to Carbonyl Chloride : Suspend the 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid in thionyl chloride (SOCl$$_2$$) at 0 °C. Reflux the mixture for approximately 2 hours. Cool the mixture to 0 °C, then carefully remove the excess thionyl chloride under reduced pressure to obtain 2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride.
Notes
Safety: Thionyl chloride is highly corrosive and reacts violently with water. Use appropriate personal protective equipment and handle it in a well-ventilated area.
Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography.
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride is primarily utilized in the development of pharmaceuticals. Its structure allows for the synthesis of various derivatives that exhibit biological activity.
- Antimicrobial Activity: Research has indicated that quinoline derivatives possess antimicrobial properties. Studies have shown that modifications to the quinoline structure can enhance efficacy against a range of pathogens.
- Anticancer Potential: The compound has been investigated for its potential in cancer therapy. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that they may serve as lead compounds for further drug development.
Biochemical Research
In biochemical applications, this compound serves as a valuable reagent for synthesizing other biologically active compounds.
- Proteomics Research: It is used in proteomics to study protein interactions and modifications due to its ability to selectively modify amino acids within proteins. This can help elucidate protein function and dynamics in various biological systems.
- Enzyme Inhibition Studies: The compound has been employed to investigate enzyme inhibition mechanisms, particularly in studies focused on kinases and phosphatases, which are crucial in signaling pathways.
Material Science
The unique properties of this compound extend into material science.
- Polymer Chemistry: Its reactive carbonyl group can be utilized in polymerization processes, leading to the development of novel materials with specific properties tailored for applications in coatings, adhesives, and composites.
Case Studies
Several case studies highlight the diverse applications of this compound:
-
Antimicrobial Derivative Development:
- Researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated enhanced activity compared to the parent compound, leading to further exploration of structure-activity relationships (SAR).
-
Cancer Cell Line Studies:
- A study focused on the anticancer properties of modified quinoline derivatives derived from this compound showed promising results against breast cancer cell lines. The derivatives induced apoptosis and inhibited cell proliferation, suggesting potential therapeutic applications.
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Protein Modification Techniques:
- In a proteomics study, the compound was utilized to modify specific lysine residues in proteins, allowing for detailed analysis of post-translational modifications and their effects on protein function.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The reactivity and applications of quinoline-4-carbonyl chlorides are heavily influenced by substituents on the aromatic rings. Below is a comparison with key analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity at the carbonyl chloride, favoring reactions with nucleophiles. In contrast, the ethylphenyl variant (CAS: 1160254-21-6) has an electron-donating ethyl group, reducing reactivity .
- However, bulkier substituents (e.g., ethoxyphenyl in CAS: N/A) further impede reactivity .
Physical and Chemical Properties
Melting Points and Stability:
- For example, 2-phenylquinoline-4-carboxyl chloride derivatives have melting points ranging from 165°C to above 300°C .
- The ethylphenyl analogue (CAS: 1160254-21-6) is stored at low temperatures to prevent decomposition, suggesting lower thermal stability compared to the chlorophenyl variant .
Reactivity:
- Nucleophilic Substitution: The target compound reacts efficiently with amines (e.g., ethylenediamine) to form bis-amide derivatives, a property shared with 2-phenylquinoline-4-carboxyl chloride .
- Acid Sensitivity: Unlike 2-(2,4-dichlorophenoxy)propanoyl chloride (CAS: 54090-08-3), the target compound is less prone to hydrolysis under acidic conditions, likely due to the stabilizing effect of the quinoline ring .
Biological Activity
2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a chlorophenyl substituent and a carbonyl chloride functional group. This structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and DNA. The quinoline moiety can intercalate into DNA, potentially inhibiting replication processes in pathogenic organisms. Additionally, the carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activities.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties. For instance, this compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it inhibits cell proliferation, with mechanisms likely involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of α-glucosidase, which is relevant in diabetes management .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Study 2: Anticancer Activity
In a series of experiments focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 20 µM for HeLa cells, indicating potent cytotoxicity .
Study 3: Enzyme Inhibition
Research published in Nature highlighted the compound's role as an α-glucosidase inhibitor. Kinetic studies showed that it competes with substrate binding at the enzyme's active site, demonstrating an IC50 value of approximately 48.7 µM, which positions it as a promising candidate for further development in glycemic control therapies .
Data Tables
Q & A
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent hydrolysis .
- Storage : Keep in a tightly sealed container under dry, inert atmosphere (e.g., N₂) to avoid moisture-induced degradation .
Basic: How can this compound be characterized using spectroscopic and crystallographic methods?
Q. Methodological Answer :
- NMR : Look for diagnostic signals:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm for –CH₃).
- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and chlorophenyl carbons (δ ~125–140 ppm) .
- X-ray Crystallography : Resolve dihedral angles between quinoline and chlorophenyl rings (e.g., ~14–32° in analogs) to confirm stereoelectronic effects .
- IR : Identify C=O stretch (~1700–1750 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Q. Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps to enhance regioselectivity, as demonstrated in quinoline syntheses .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents to balance reactivity and solubility.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
Data Insight :
Pd-catalyzed reactions for analogous quinolines achieved yields >85% with 0.5–1 mol% catalyst loading .
Advanced: How to resolve contradictions in structural data from X-ray crystallography vs. computational models?
Q. Methodological Answer :
- Dihedral Angle Analysis : Compare experimental X-ray data (e.g., 14.7° between quinoline and phenyl planes ) with DFT-optimized structures. Discrepancies >5° may indicate crystal packing effects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O weak hydrogen bonds) to explain deviations .
- Dynamic NMR : Probe rotational barriers of substituents in solution to validate static crystallographic data .
Advanced: What strategies enable selective functionalization of the quinoline core?
Q. Methodological Answer :
- Electrophilic Substitution : Target the 8-methyl group for halogenation (e.g., bromination at C–H bonds) using NBS/radical initiators.
- Nucleophilic Acyl Substitution : Replace the carbonyl chloride with amines or alcohols to generate amides/esters, leveraging the reactivity of the 4-carbonyl group .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions (e.g., with Pd catalysts) to introduce aryl/heteroaryl groups at the 2-position .
Example :
Tetrahydroquinoline derivatives were synthesized via reductive amination of analogous structures, demonstrating scaffold versatility .
Advanced: How to address solubility challenges in polar vs. non-polar solvents?
Q. Methodological Answer :
- Co-solvent Systems : Use DCM/MeOH (4:1 v/v) to dissolve the compound for HPLC analysis.
- Derivatization : Convert the carbonyl chloride to a more soluble amide (e.g., with morpholine) for biological assays .
- Micellar Catalysis : Employ surfactants (e.g., SDS) in aqueous reactions to enhance dispersion .
Basic: What are the stability considerations for long-term storage?
Q. Methodological Answer :
- Moisture Sensitivity : Store under argon with molecular sieves to prevent hydrolysis of the carbonyl chloride group .
- Light Sensitivity : Use amber glass vials to avoid photodegradation of the chlorophenyl moiety .
- Thermal Stability : Avoid temperatures >100°C; DSC analysis of analogs showed decomposition above 250°C .
Advanced: How to design experiments to probe the compound’s reactivity under acidic/basic conditions?
Q. Methodological Answer :
- pH-Dependent Studies :
- Acidic (pH 1–3) : Monitor hydrolysis of the carbonyl chloride to carboxylic acid via TLC (Rf shift).
- Basic (pH 10–12) : Track nucleophilic substitution (e.g., OH⁻ attack) using ¹H NMR .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates at varying pH .
Basic: How to report compound data in publications to meet academic standards?
Q. Methodological Answer :
- Nomenclature : Use IUPAC names and bold numerical identifiers (e.g., 1 ) for repeated mentions .
- Units : Apply leading zeros (e.g., 0.15 mm, not .15 mm) and scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ M) .
- Crystallography : Report R factors (<0.05 preferred), data-to-parameter ratios (>10), and CCDC deposition numbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
